
Emepronium Bromide
Übersicht
Beschreibung
Emepronium bromide is a quaternary ammonium compound that is primarily used as an anticholinergic agent in urology. It is known for its antispasmodic properties, which help in the treatment of urinary incontinence and other related conditions. The compound is characterized by its chemical formula C20H28BrN and a molar mass of 362.355 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of emepronium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The process begins with the preparation of the tertiary amine, which is then reacted with an alkyl halide, such as bromomethane, under controlled conditions to form the quaternary ammonium compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar quaternization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple purification steps, including recrystallization and filtration, to achieve the desired quality .
Analyse Chemischer Reaktionen
Reaktionstypen: Emepronium bromid unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromid-Ion kann durch andere Nukleophile substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen an Redoxreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Hydroxid-Ionen oder andere Halogenide.
Oxidations- und Reduktionsreaktionen: Reagenzien wie Wasserstoffperoxid oder Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Hauptprodukte, die gebildet werden:
Substitutionsreaktionen: Die Hauptprodukte umfassen substituierte quartäre Ammoniumverbindungen.
Oxidations- und Reduktionsreaktionen: Die Produkte hängen von den verwendeten Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
Introduction to Emepronium Bromide
This compound, an anticholinergic agent, is primarily utilized in the management of urinary disorders, particularly for conditions such as urinary incontinence and detrusor instability. This compound works by inhibiting the action of acetylcholine on muscarinic receptors, leading to decreased bladder contractions and increased bladder capacity. Its applications extend beyond urology, with emerging research exploring its potential benefits in various medical fields.
Urinary Disorders
Urinary Incontinence Treatment
this compound is widely recognized for its efficacy in treating urinary incontinence, particularly urge incontinence. Clinical studies have demonstrated its ability to reduce episodes of involuntary urination and improve overall bladder control. In a prospective randomized study comparing this compound with intravesical lidocaine gel, patients receiving emepronium showed significant improvements in symptoms associated with motor urge incontinence .
Detrusor Instability
Research indicates that this compound effectively manages detrusor instability, a condition characterized by involuntary bladder contractions. A urodynamic study involving patients with uninhibited bladders highlighted the positive effects of this compound on bladder function, suggesting its role as a therapeutic option for patients experiencing this dysfunction .
Postoperative Care
Management of Vesical Tenesmus
this compound has been investigated for its role in alleviating postoperative vesical tenesmus following transurethral resection of the prostate. A randomized controlled trial revealed no significant difference between the treatment group receiving emepronium and the placebo group concerning episodes of vesical tenesmus or the need for additional analgesics post-surgery .
Neuromuscular Effects
Potential Neuromuscular Applications
While primarily used for urinary conditions, there are reports of neuromuscular paralysis due to overdose, indicating that this compound's anticholinergic properties could have implications in neuromuscular management . This aspect warrants further investigation to explore potential therapeutic applications or cautionary measures in clinical settings.
Comparison with Other Anticholinergics
Efficacy Relative to Flavoxate
A comparative study involving this compound and flavoxate showed that both agents are effective in treating detrusor instability. However, differences in their side effect profiles and patient responses were noted, emphasizing the importance of individualized treatment plans based on patient needs .
Case Study: Efficacy in Urinary Incontinence
A clinical trial involving 60 patients assessed the effectiveness of this compound compared to placebo in managing urinary symptoms post-prostate surgery. The results indicated that while some patients reported subjective improvements, statistical analysis did not reveal significant differences between the two groups regarding vesical tenesmus episodes or analgesic requirements .
Research Insights: Urodynamic Studies
Urodynamic evaluations have consistently shown that this compound increases bladder capacity and reduces involuntary contractions. These findings support its use as a first-line treatment option for patients suffering from various forms of urinary dysfunctions, reinforcing its established role within urology .
Wirkmechanismus
Emepronium bromide exerts its effects by acting as an anticholinergic agent. It blocks the action of acetylcholine on muscarinic receptors in the bladder, leading to a reduction in bladder muscle contractions. This helps in alleviating symptoms of urinary incontinence and overactive bladder. The compound primarily targets the muscarinic receptors, which are involved in the regulation of bladder function .
Vergleich Mit ähnlichen Verbindungen
Oxybutynin: Another anticholinergic agent used in the treatment of overactive bladder.
Tolterodine: A muscarinic receptor antagonist used for similar indications.
Solifenacin: A selective muscarinic receptor antagonist with a longer duration of action.
Comparison: Emepronium bromide is unique in its specific quaternary ammonium structure, which contributes to its distinct pharmacokinetic properties. Unlike some of its counterparts, this compound has a lower tendency to cross the blood-brain barrier, reducing the risk of central nervous system side effects. This makes it a preferred option for patients who are sensitive to such effects .
Biologische Aktivität
Emepronium bromide, also known as Cetiprin, is a quaternary ammonium compound primarily used in the treatment of urinary incontinence and related conditions. This article provides a comprehensive overview of its biological activity, including pharmacological effects, clinical studies, and safety profiles.
Pharmacological Profile
This compound acts as an anticholinergic agent, affecting the muscarinic receptors in the bladder. It is particularly effective in managing symptoms of urgency and urge incontinence by inhibiting involuntary bladder contractions. The drug has been studied for its efficacy in various populations, particularly the elderly, who often experience increased urinary frequency and incontinence.
The mechanism through which this compound exerts its effects involves:
- Muscarinic Receptor Antagonism : By blocking muscarinic receptors, the drug reduces detrusor muscle contractions.
- Increased Bladder Capacity : Clinical trials indicate that it can increase bladder capacity and decrease the frequency of micturition episodes.
Efficacy in Elderly Patients
- Clinical Trial on Nocturnal Frequency :
- Treatment of Urgency :
- Long-term Effects :
Safety and Side Effects
This compound is generally well-tolerated with minimal side effects reported. In clinical trials, side effects were negligible, making it a favorable option for elderly patients who may be sensitive to medications . However, there are rare reports linking this compound to esophageal strictures, indicating the need for monitoring during prolonged use .
Data Summary
Study Type | Population | Dosage | Key Findings |
---|---|---|---|
Double-blind crossover trial | Elderly women | 200 mg t.i.d. | Significant reduction in nocturnal micturition |
Controlled clinical trial | Elderly patients | 100 mg vs 200 mg | 200 mg showed significant efficacy over placebo |
Long-term treatment evaluation | Elderly females | 150 mg every 6 hours | Notable reduction in incontinence |
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Case Study on Efficacy : In a cohort of elderly women with urge incontinence, treatment with this compound resulted in improved quality of life and reduced episodes of involuntary leakage.
- Adverse Effects Monitoring : A small group experienced esophageal strictures after prolonged use; however, this was not commonly reported across larger studies .
Eigenschaften
IUPAC Name |
4,4-diphenylbutan-2-yl-ethyl-dimethylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N.BrH/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKFSMBPRQBNCH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27892-33-7 (Parent) | |
Record name | Emepronium bromide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50875265 | |
Record name | Emepronium Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50875265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3614-30-0 | |
Record name | Emepronium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3614-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emepronium bromide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emepronium Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50875265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Emepronium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EMEPRONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZM699L2TL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Emepronium Bromide exert its effects on the urinary bladder?
A1: this compound acts as an anticholinergic agent, primarily targeting muscarinic receptors in the bladder. [, , ] By blocking the action of acetylcholine at these receptors, it inhibits detrusor muscle contractions, leading to increased bladder capacity and reduced urinary frequency and urgency. [, , , ]
Q2: Does this compound affect bladder capacity in all patients with urinary incontinence?
A3: Studies show mixed results regarding this compound's effect on bladder capacity. While some studies report increased bladder capacity in patients with detrusor instability, others found no significant changes in patients with small, hyper-reflexic bladders. [, , , ]
Q3: How does the effect of this compound on bladder pressure relate to its impact on urinary flow?
A4: this compound has been shown to decrease both intravesical pressure and urinary flow rate. [] The reduction in detrusor muscle pressure likely contributes to the observed decrease in urinary flow.
Q4: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C20H28BrNO. It has a molecular weight of 378.36 g/mol. []
Q5: Is there spectroscopic data available for this compound?
A6: While specific spectroscopic data isn't detailed within the provided research, analytical techniques like electron-capture gas chromatography (GC) have been employed for its quantification in serum. [] This implies the use of GC-compatible derivatization methods.
Q6: What are the typical formulation strategies employed for this compound?
A7: this compound is commonly formulated as tablets for oral administration. [, , , , , , , ]
Q7: What is known about the pharmacokinetic profile of this compound?
A8: this compound exhibits a triexponential serum concentration decline after intravenous administration. It has a half-life ranging from 2.2 to 13 hours depending on the dose and the phase of elimination. [, ] Oral administration requires a higher dose to achieve therapeutic levels in serum. []
Q8: How is this compound eliminated from the body?
A9: this compound is primarily excreted in urine. [] Studies suggest both glomerular filtration and tubular secretion are involved in its renal clearance. []
Q9: Does the route of administration affect the efficacy of this compound?
A10: this compound's efficacy appears to be influenced by the route of administration. Intravenous administration resulted in quicker and higher serum concentrations compared to oral administration. [, ] Additionally, intravesical instillation has been explored as a potential alternative, demonstrating localized effects within the bladder. [, , ]
Q10: What are the primary clinical applications of this compound?
A11: this compound is primarily prescribed for the treatment of urinary incontinence, particularly urge incontinence associated with detrusor instability. [, , , , , , , , , , ] It is also used to address symptoms like nocturia and urinary frequency. [, , , ]
Q11: Is this compound more effective than placebo in treating urge incontinence?
A12: While some studies report improvement in symptoms with this compound, others suggest that placebo can be equally or even more effective in reducing symptoms like frequency of voiding and incontinence episodes. [, ]
Q12: Are there specific patient populations where this compound may be more or less effective?
A13: this compound demonstrated varying efficacy in different patient populations. For instance, it showed limited efficacy in elderly mentally ill patients with urinary incontinence and in elderly women with detrusor instability. [, ]
Q13: What are the known side effects associated with this compound?
A14: this compound has been associated with esophageal adverse effects like ulceration and stricture formation. [, , , , , , , ] Other reported side effects include dry mouth, constipation, and blurred vision, typical of anticholinergic medications. []
Q14: Are there any known interactions between this compound and other drugs?
A14: While specific drug interactions aren't detailed within the provided research, its anticholinergic properties could potentially interact with other medications possessing similar mechanisms of action.
Q15: Is this compound metabolized in the body, and if so, what are its metabolites?
A15: Limited information on this compound's metabolism is available within the provided research. Further studies are needed to determine its metabolic pathway and potential active metabolites.
Q16: Are there any emerging therapies or alternative treatment modalities for urge incontinence being explored?
A18: Intravesical instillation of medications like Lidocaine Gel is being investigated as an alternative treatment for urge incontinence, demonstrating promising results compared to oral this compound. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.